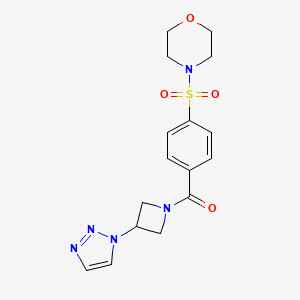

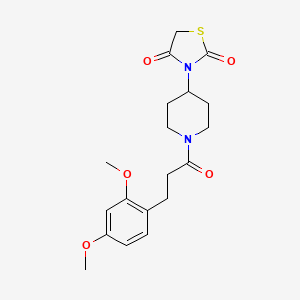

![molecular formula C21H25N3O7S2 B2407980 3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 950316-90-2](/img/structure/B2407980.png)

3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,4-diethoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzo[e][1,2,4]thiadiazine ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, nitrogen, and sulfur .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Single crystal X-ray diffraction is often used to determine the structure of such compounds .科学的研究の応用

Synthesis and Chemical Properties

Benzothiadiazine derivatives are synthesized through various methods, including heterocyclization reactions that demonstrate the versatility of these compounds in organic synthesis. For instance, N-(chlorosulfonyl)imidoyl chlorides react regioselectively with anilines, leading to derivatives of 1,2,4-benzothiadiazine 1,1-dioxide. This method showcases the potential for generating structurally diverse compounds within this class, which could include derivatives similar to the compound of interest (Shalimov et al., 2016).

Biological Applications

Benzothiadiazine derivatives exhibit a range of biological activities. For example, compounds based on the 1,2,4-benzothiadiazine scaffold have been tested for anticancer activities against various cancer cell lines, demonstrating moderate to good inhibitory activity. This suggests the potential therapeutic applications of these compounds, including possibly the one , in cancer treatment (Kamal et al., 2011).

Pharmacological Relevance

Further exploration into the pharmacological relevance of benzothiadiazine derivatives has led to discoveries of their roles as allosteric modulators of receptors, indicating their potential in developing treatments for neurological disorders. For instance, certain benzothiadiazine derivatives have been identified as positive allosteric modulators of AMPA receptors, offering insights into novel therapeutic strategies for enhancing cognitive function without the excitotoxic side effects of direct agonists (Citti et al., 2016).

Radiosynthesis for Imaging

Benzothiadiazine derivatives have also been utilized in the development of PET tracers for imaging of Alzheimer's disease, illustrating their utility in diagnostic applications. The synthesis of carbon-11-labeled AMPAR allosteric modulators based on benzothiadiazine scaffolds for PET imaging underscores their potential in neuroscience research and diagnosis (Miao et al., 2019).

作用機序

Target of Action

The primary targets of the compound are yet to be identified. The compound is a derivative of the 2H-1,2,4-benzothiadiazine-1,1-dioxide class of compounds, which have been studied for their potential biological activities.

Mode of Action

It is known that the compound is synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols

特性

IUPAC Name |

3-(3,4-diethoxyphenyl)-7-morpholin-4-ylsulfonyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O7S2/c1-3-30-18-8-5-15(13-19(18)31-4-2)21-22-17-7-6-16(14-20(17)32(25,26)23-21)33(27,28)24-9-11-29-12-10-24/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEYYMILCAUDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

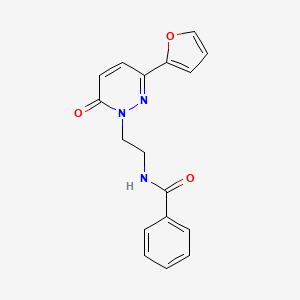

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)

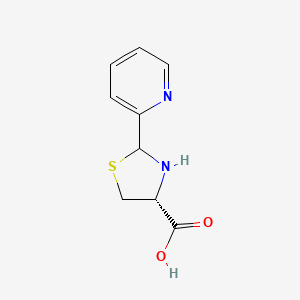

![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

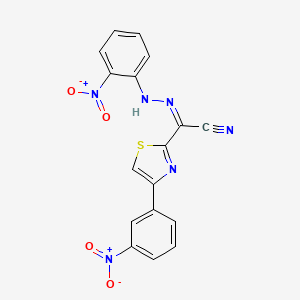

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)

![1-[4-(2-Methylpyrazol-3-YL)-3,6-dihydro-2H-pyridin-1-YL]prop-2-EN-1-one](/img/structure/B2407917.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/no-structure.png)